2-[[(4-Chloro-3-fluorophenyl)amino]methyl]phenol
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Overview
Description
2-[[(4-Chloro-3-fluorophenyl)amino]methyl]phenol is an organic compound with the molecular formula C13H11ClFNO. This compound is characterized by the presence of a phenol group, an amino group substituted with a 4-chloro-3-fluorophenyl moiety, and a methylene bridge connecting the amino and phenol groups. It is a significant compound in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Chloro-3-fluorophenyl)amino]methyl]phenol typically involves the reaction of 4-chloro-3-fluoroaniline with salicylaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the target compound. Common reagents used in this synthesis include reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and simplify the purification process.
Chemical Reactions Analysis
Types of Reactions
2-[[(4-Chloro-3-fluorophenyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[[(4-Chloro-3-fluorophenyl)amino]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[[(4-Chloro-3-fluorophenyl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, affecting processes like cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(3-Chloro-4-fluorophenyl)amino]methyl]phenol
- 2-[[(4-Chloro-2-fluorophenyl)amino]methyl]phenol
- 2-[[(4-Chloro-3-bromophenyl)amino]methyl]phenol
Uniqueness
2-[[(4-Chloro-3-fluorophenyl)amino]methyl]phenol is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of both chloro and fluoro substituents can enhance its binding affinity to molecular targets and improve its stability under various conditions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(4-chloro-3-fluoroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASYENPCUXPZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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